(S)-1-(4-Methylthiazol-2-yl)-1-(5-((1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-yl)amino)-1,3,4-thiadiazol-2-yl)ethan-1-ol
Beschreibung
This compound is a chiral, heterocyclic molecule featuring a thiazole ring, a pyrazole moiety, and a 1,3,4-thiadiazole group. Its structural complexity—including methyl substituents on both thiazole rings and a thiadiazole-linked amino group—may influence solubility, stability, and target binding affinity.
Eigenschaften
Molekularformel |
C16H17N7OS3 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(1S)-1-(4-methyl-1,3-thiazol-2-yl)-1-[5-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-yl]amino]-1,3,4-thiadiazol-2-yl]ethanol |
InChI |
InChI=1S/C16H17N7OS3/c1-9-7-26-13(17-9)16(3,24)14-20-21-15(27-14)19-12-4-5-23(22-12)6-11-8-25-10(2)18-11/h4-5,7-8,24H,6H2,1-3H3,(H,19,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
RPXZUCOCEKQSRG-INIZCTEOSA-N |
Isomerische SMILES |
CC1=CSC(=N1)[C@@](C)(C2=NN=C(S2)NC3=NN(C=C3)CC4=CSC(=N4)C)O |
Kanonische SMILES |
CC1=CSC(=N1)C(C)(C2=NN=C(S2)NC3=NN(C=C3)CC4=CSC(=N4)C)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (S)-1-(4-Methylthiazol-2-yl)-1-(5-((1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-yl)amino)-1,3,4-thiadiazol-2-yl)ethan-1-ol is a complex molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and parasitology. This article reviews its biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound features multiple heterocycles, including thiazole and thiadiazole rings, which are known for their biological activities. The presence of methyl groups and the pyrazole moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and thiadiazole derivatives. For instance, compounds similar to (S)-1-(4-Methylthiazol-2-yl)-1-(5-(...)) have demonstrated significant antiproliferative effects against various cancer cell lines:
These studies indicate that derivatives of this compound can inhibit cell viability in a concentration-dependent manner, suggesting a mechanism involving apoptosis induction.
Antiparasitic Activity
The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. In cellular models, derivatives showed promising trypanocidal effects:
The mechanisms observed include disruption of the parasite's flagellum and significant reduction in parasite load in infected tissues.
The biological activity of (S)-1-(4-Methylthiazol-2-yl)-1-(5-(...)) can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
- Antiparasitic Effects : It disrupts cellular integrity and function in Trypanosoma cruzi, leading to cell death.
- Cytotoxicity : The compound exhibits low cytotoxicity in mammalian cells, indicating a favorable therapeutic window.
Study on Anticancer Properties
In a study conducted by Selvam et al., various thiazole derivatives were synthesized and tested against breast cancer cells (MDA-MB-231). The results indicated that compounds with structural similarities to (S)-1-(4-Methylthiazol-2-yl)-... exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting anti-inflammatory properties alongside anticancer activity .
Study on Antiparasitic Activity
Another recent investigation focused on pyrazole-thiadiazole derivatives, revealing that certain compounds significantly reduced parasite load in Trypanosoma cruzi models while maintaining low toxicity levels in host cells . This study supports the potential for developing these compounds as therapeutic agents against Chagas disease.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The compound’s uniqueness lies in its multi-heterocyclic architecture. Key comparisons include:
- Thiazole Derivatives : Simpler analogs like 2-methylthiazole-4-carboxamide lack the pyrazole-thiadiazole linkage, reducing steric complexity and hydrogen-bonding capacity .
- Pyrazole-Thiadiazole Hybrids: Compounds such as 5-(3,5-diarylpyrazol-1-yl)-1,3,4-thiadiazoles (e.g., from ) share the thiadiazole core but lack the chiral ethanol moiety and methylthiazolyl substituents .
- Chiral Ethanol Derivatives: Enantiomers like (R)-configured analogs may exhibit divergent biological activities due to stereochemical preferences in target binding.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound (S-enantiomer) | ~450 | 2.1 | Thiazole, Pyrazole, Thiadiazole, Ethanol |
| 5-(3,5-Diarylpyrazol-1-yl)-thiadiazole | ~320 | 3.5 | Thiadiazole, Pyrazole |
| 2-Methylthiazole-4-carboxamide | ~140 | 0.8 | Thiazole, Amide |
Research Findings and Limitations
- Synthesis Challenges: The compound’s stereochemistry and multi-heterocyclic structure likely require advanced purification techniques (e.g., chiral chromatography), unlike simpler analogs synthesized via ethanol reflux .
- Activity Predictions : Methyl groups on thiazole rings may improve lipophilicity and membrane permeability compared to unsubstituted analogs.
- Gaps in Evidence: No direct data on the target compound’s pharmacokinetics or toxicity exists in the provided materials; further in vitro studies are needed.
Q & A
(Basic) What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives. For example, reacting thiosemicarbazide with phenacyl cyanide in ethanol under reflux forms thiadiazole intermediates . Catalytic methods using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C also facilitate efficient coupling with pyrazole-thiazole precursors, as demonstrated in analogous heterocyclic systems .
(Advanced) How should researchers address conflicting NMR data when assigning stereochemistry at the chiral ethanol center?
Conflicting NMR data may arise from dynamic rotational isomerism or solvent effects. To resolve this:
- Use variable-temperature NMR (VT-NMR) to observe coalescence points.
- Apply chiral derivatizing agents (e.g., Mosher’s acid chloride) to generate diastereomers with distinct splitting patterns .
- Validate with X-ray crystallography , as employed in structurally related pyrazole-thiadiazole hybrids for definitive stereochemical assignment .
(Basic) What spectroscopic techniques are critical for confirming the structure of this compound?
- Multi-nuclear NMR (¹H, ¹³C, DEPT-135) : Distinguishes thiazole C-H (δ 7.2–8.5 ppm) and pyrazole NH (δ 10–12 ppm).
- IR spectroscopy : Confirms functional groups (e.g., OH stretch at 3200–3400 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
- HPLC with chiral columns : Ensures enantiopurity (>98% ee) .
(Advanced) What strategies optimize regioselectivity in the coupling of pyrazole-amine to the thiadiazole ring?
- Pre-activate the thiadiazole’s C-5 position with electron-withdrawing groups (e.g., nitro) to direct nucleophilic attack.
- Use Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) to enhance yields (>85%) in analogous systems .
- Monitor reaction progress via LC-MS every 30 minutes to prevent over-alkylation .
(Basic) What purification methods are effective for isolating this compound from by-products?
- Gradient silica gel chromatography (hexane/EtOAc 8:2 to 1:1) separates polar by-products.
- Recrystallization from ethanol/water (9:1) at −20°C improves purity (>99% by HPLC).
- For persistent impurities, preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) achieves baseline separation .
(Advanced) How can computational methods aid in predicting the biological target interactions of this compound?
- Molecular docking (AutoDock Vina) : Predicts binding modes against homology-modeled kinases (e.g., JAK2).
- MD simulations (AMBER) : Assesses ligand-receptor complex stability over 100 ns, with MM-PBSA calculations quantifying binding free energies.
- Validate predictions with SPR assays (KD < 100 nM) and cellular kinase inhibition profiling (IC₅₀ determination) .
(Basic) What reaction conditions are optimal for forming the pyrazole-thiazole linkage?
- Use heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour.
- Monitor completion via TLC (silica gel 60 F₂₅₄, hexane/EtOAc 1:1) and isolate products by recrystallization .
(Advanced) How can researchers mitigate decomposition during prolonged storage of this compound?
- Store under argon atmosphere at −20°C in amber vials.
- Add stabilizers (e.g., 0.1% BHT) to ethanol solutions.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
